(R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose

Catalog No.
S1525138
CAS No.
10597-89-4
M.F
C11H19NO8
M. Wt
293.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glu...

CAS Number

10597-89-4

Product Name

(R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose

IUPAC Name

(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1

InChI Key

SOARVSUSWULNDI-TVVSKHENSA-N

SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Synonyms

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer, 4-O-NAcMur, acetylmuramic acid, N-acetylisomuramic acid, N-acetylmuramic acid

Canonical SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

Probe for Glycosyltransferases:

R-AcEDG can be a valuable tool in studying glycosyltransferases, enzymes that transfer sugar molecules to other molecules. Due to the presence of the carboxyethyl group at the 3rd position, R-AcEDG might interact differently with glycosyltransferases compared to GlcNAc. This difference can be exploited to understand the enzyme's substrate specificity and reaction mechanisms. Researchers can design experiments using radiolabeled R-AcEDG to monitor glycosyltransferase activity and identify novel substrates ().

Development of Glycomimetics:

R-AcEDG's structure offers a platform for developing glycomimetics, molecules that mimic the structure and function of natural sugars. By modifying the functional groups on R-AcEDG, scientists can create molecules with specific interactions with proteins or receptors involved in various biological processes. These glycomimetics could serve as potential diagnostic tools or therapeutic agents for diseases associated with glycosylation, a process where sugars are attached to proteins or lipids ().

  • This compound is likely a derivative of D-glucose, a fundamental sugar molecule found in living organisms.
  • The presence of the "2-acetamido" group suggests a similarity to N-acetylglucosamine (GlcNAc), a sugar component found in chitin and peptidoglycan.
  • The "3-O-(1-carboxyethyl)" group indicates a carboxylic acid group attached to the third carbon of the sugar ring through an ether linkage.

Significance

Modified sugars play crucial roles in various biological processes. Understanding the properties of (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose might be relevant in fields like:

  • Glycobiology: Studying the structure and function of sugars in biological systems [].
  • Drug discovery: Modified sugars can serve as building blocks for novel therapeutic agents.

Molecular Structure Analysis

(R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose likely possesses the following key features:

  • A six-membered sugar ring with a chair conformation (most stable form for glucose).
  • An acetamido group (CH3CONH-) attached to the second carbon (C-2) via an amide bond.
  • A hydroxyl group (OH) replaced by a carboxyethyl group (CH2CH2COOH) at the third carbon (C-3) through an ether linkage.
  • The stereochemistry at the second carbon is designated as (R), indicating a specific spatial arrangement of the substituents.

Chemical Reactions Analysis

  • Hydrolysis: The ether linkage between the sugar ring and the carboxyethyl group could be cleaved under acidic or basic conditions, releasing the original sugar molecule and carboxylic acid.
  • Glycosylation: The molecule might participate in glycosylation reactions, forming bonds with other molecules like proteins or lipids.
  • Modification: The functional groups on the molecule could be further modified for specific research purposes.

Without specific research data, providing balanced chemical equations is not possible.


Physical And Chemical Properties Analysis

  • It is likely to be a water-soluble solid due to the presence of multiple hydroxyl groups.
  • It might exhibit thermal decomposition at high temperatures.

XLogP3

-2.9

UNII

246FXU111L

Other CAS

10597-89-4

Wikipedia

Aldehydo-N-acetylmuramic acid

Dates

Modify: 2023-08-15

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